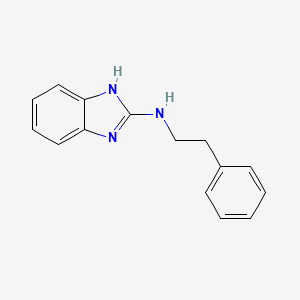

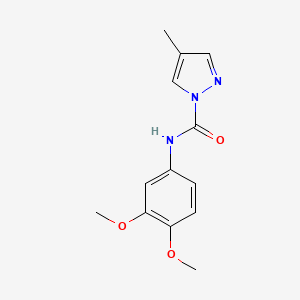

N-(2-phenylethyl)-1H-benzimidazol-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related N-heterocyclic benzimidazole compounds involves the cyclodesulfurization of (2-aminophenyl)thioureas, leading to 2-aminobenzimidazole intermediates. These intermediates are then monoalkylated to yield the desired products. Various methods, including alkylation, reductive amination, and oxirane ring-opening reactions, have been employed to obtain compounds with potent antihistaminic properties (Janssens et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals significant insights into their conformation and interaction capabilities. For instance, the molecule 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine and its complex with HgCl2 showcase the flexibility and diverse conformations that these molecules can adopt, affecting their physical and chemical properties (Li et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-(2-phenylethyl)-1H-benzimidazol-2-amine and its derivatives includes forming complexes with metals, which have been explored for their potential anticancer properties. These complexes, especially those with Pd(II) and Pt(II), show significant cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Ghani & Mansour, 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and development. Studies on N-glycosyl amines derived from reactions involving benzimidazole compounds provide valuable information on the beta and alpha anomeric forms, contributing to understanding the compound's behavior in biological systems (Das et al., 2001).

Aplicaciones Científicas De Investigación

Antihistaminic Activity

Research on derivatives of benzimidazole, including compounds similar to N-(2-phenylethyl)-1H-benzimidazol-2-amine, has shown significant antihistaminic properties. Studies have demonstrated that phenylethyl derivatives of benzimidazole compounds exhibited potent antihistamine effects in animal models after oral administration. These findings suggest potential applications in treating allergic reactions and related conditions (Janssens et al., 1985).

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and entomological activities. These compounds, including those structurally related to N-(2-phenylethyl)-1H-benzimidazol-2-amine, have shown potent antibacterial properties and cytotoxic activities against various pathogens and cancer cell lines (Chaudhary et al., 2011).

Potential Anticancer Applications

There is significant research interest in benzimidazole derivatives as potential anticancer agents. Studies have explored the synthesis of benzimidazole compounds and their complexes, assessing their structures and biological activities. The anticancer properties of these compounds, particularly against breast cancer, colon carcinoma, and hepatocellular carcinoma, have been a focus, with some showing comparable activity to cisplatin (Ghani & Mansour, 2011).

Electronic and Spectroscopic Applications

Benzimidazole derivatives, including those structurally similar to N-(2-phenylethyl)-1H-benzimidazol-2-amine, have been investigated for their electronic and spectroscopic properties. These studies are crucial in the development of new materials for electronic and photonic applications, such as organic light-emitting diodes (OLEDs) and other electronic devices (Ge et al., 2008).

Structural and Chemical Properties

The structural and chemical properties of benzimidazole compounds have been extensively studied. These investigations provide insights into the molecular structure, stability, and potential reactivity of these compounds, which are essential for their application in various fields, including materials science and pharmaceutical development (Eryigit & Kendi, 1998).

Propiedades

IUPAC Name |

N-(2-phenylethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWETVOGOOABRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)

![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)

![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)

![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)

![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)

![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)